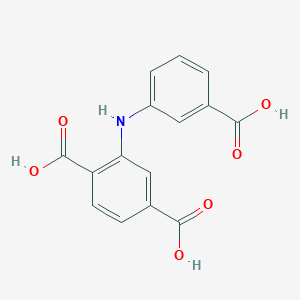

2-(3-Carboxyanilino)terephthalic acid

Description

Properties

Molecular Formula |

C15H11NO6 |

|---|---|

Molecular Weight |

301.25 g/mol |

IUPAC Name |

2-(3-carboxyanilino)terephthalic acid |

InChI |

InChI=1S/C15H11NO6/c17-13(18)8-2-1-3-10(6-8)16-12-7-9(14(19)20)4-5-11(12)15(21)22/h1-7,16H,(H,17,18)(H,19,20)(H,21,22) |

InChI Key |

WRIFKAUEZLVBAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 3 Carboxyanilino Terephthalic Acid

Design Principles for the Synthesis of Substituted Terephthalic Acid Derivatives

The synthesis of substituted terephthalic acid derivatives is guided by several key design principles aimed at achieving the desired substitution pattern with high selectivity and yield. A primary consideration is the regioselectivity of the reactions, particularly during the introduction of substituents onto the benzene (B151609) ring. The directing effects of existing functional groups play a pivotal role. For instance, in terephthalic acid, the two carboxylic acid groups are meta-directing and deactivating towards electrophilic aromatic substitution. Conversely, the amino group in aniline (B41778) is a strong activating and ortho-, para-directing group.

Another critical design aspect involves the strategic use of protecting groups. Carboxylic acid functionalities can interfere with certain coupling reactions and may require temporary conversion to a less reactive form, such as an ester, to prevent unwanted side reactions. The choice of protecting group is dictated by its stability under the reaction conditions and the ease of its subsequent removal to regenerate the carboxylic acid.

Targeted Synthetic Routes for 2-(3-Carboxyanilino)terephthalic Acid Precursors

The synthesis of 2-(3-carboxyanilino)terephthalic acid relies on the availability of suitably functionalized precursors. Key precursors include a substituted terephthalic acid derivative and a substituted aniline.

One logical precursor is a 2-haloterephthalic acid derivative, such as dimethyl 2-bromoterephthalate. The bromo substituent provides a reactive site for the subsequent carbon-nitrogen bond formation, while the methyl esters protect the carboxylic acid groups. The synthesis of this precursor can be achieved through the bromination of dimethyl terephthalate (B1205515), though controlling the regioselectivity can be challenging.

The other essential precursor is 3-aminobenzoic acid. This commercially available compound provides the aniline moiety with the carboxylic acid group at the desired meta position. To prevent interference from the carboxylic acid group during the coupling reaction, it may be necessary to protect it as an ester, for example, methyl 3-aminobenzoate (B8586502).

An alternative strategy involves starting with precursors that already contain the diarylamine core but lack the carboxylic acid groups. For instance, the coupling of 2-bromotoluene (B146081) with 3-aminotoluene could yield 3-methyl-N-(2-methylphenyl)aniline. Subsequent selective oxidation of the two methyl groups to carboxylic acids would then yield the final product. However, controlling the oxidation of both methyl groups simultaneously and without side reactions on the aromatic rings can be a significant challenge.

Direct Synthesis Methods for 2-(3-Carboxyanilino)terephthalic Acid

The direct synthesis of 2-(3-carboxyanilino)terephthalic acid primarily involves the formation of the carbon-nitrogen bond between the two aromatic rings. Catalytic cross-coupling reactions are the most powerful tools for this transformation.

The formation of the C-N bond in 2-(3-carboxyanilino)terephthalic acid is a key step that can be achieved through modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for this purpose. wpi.eduacs.org These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction and can influence both the reaction rate and the scope of compatible functional groups.

While the primary focus is on C-N bond formation, C-C bond-forming reactions could be relevant in alternative synthetic strategies for the precursors. For instance, Suzuki or Stille couplings could be used to construct a more complex aromatic framework before the introduction of the amino and carboxylic acid functionalities.

Two main types of coupling reactions are widely employed for the synthesis of diarylamines like 2-(3-carboxyanilino)terephthalic acid: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination has become the method of choice for many synthetic chemists due to its high efficiency, broad substrate scope, and relatively mild reaction conditions. umt.edu.myresearchgate.net This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an amine. For the synthesis of 2-(3-carboxyanilino)terephthalic acid, this would typically involve the reaction of a 2-haloterephthalate ester with a 3-aminobenzoate ester in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.net

The Ullmann condensation is a classical method that uses a copper catalyst to promote the coupling of an aryl halide with an amine. rsc.org While historically requiring harsh reaction conditions, modern modifications of the Ullmann reaction have been developed that proceed under milder conditions, often with the use of ligands to stabilize the copper catalyst. This method can be a viable alternative to the Buchwald-Hartwig amination, particularly in cases where palladium-based catalysts are not suitable.

| Coupling Reaction | Catalyst System | Typical Substrates | Reaction Conditions |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, SPhos) and a base (e.g., NaOtBu, K₃PO₄) | Aryl halides/triflates and amines/anilines | Moderate temperatures (e.g., 80-120 °C) in an inert solvent (e.g., toluene, dioxane) |

| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu₂O) often with a ligand (e.g., phenanthroline, L-proline) and a base (e.g., K₂CO₃, Cs₂CO₃) | Aryl halides and amines/anilines | Often higher temperatures (>150 °C) in a polar aprotic solvent (e.g., DMF, NMP), though milder conditions are possible with modern catalysts |

This table presents representative examples and conditions. Actual conditions for the synthesis of 2-(3-carboxyanilino)terephthalic acid may vary.

Green Chemistry Considerations and Sustainable Synthetic Protocols for 2-(3-Carboxyanilino)terephthalic Acid

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of 2-(3-carboxyanilino)terephthalic acid, several strategies can be employed to improve its environmental footprint.

One key aspect is the use of more environmentally benign solvents. Traditional coupling reactions often use high-boiling point, toxic solvents like DMF or NMP. The development of reactions in greener solvents such as water, ethanol, or cyclopentyl methyl ether (CPME) is a significant advancement. The use of catalytic systems that are effective in these solvents is an active area of research.

Atom economy is another important consideration. Reactions that proceed with high yield and minimize the formation of byproducts are preferred. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without the need for intermediate purification, can significantly reduce waste and improve efficiency.

The use of renewable starting materials is a long-term goal for sustainable chemical synthesis. While the immediate precursors for 2-(3-carboxyanilino)terephthalic acid are typically derived from petrochemical sources, research into the production of aromatic compounds from biomass is ongoing.

Finally, the development of recyclable catalysts is a key area of green chemistry. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, can be more easily separated from the reaction mixture and reused, reducing waste and cost.

Derivatization and Functionalization Reactions of 2-(3-Carboxyanilino)terephthalic Acid

The presence of three functional groups—two carboxylic acids and a secondary amine—on 2-(3-carboxyanilino)terephthalic acid makes it a versatile building block for further chemical modification.

The carboxylic acid groups are readily derivatized. They can be converted to esters by reaction with alcohols under acidic conditions or to amides by reaction with amines using standard coupling reagents like HATU. These derivatization reactions can be used to modify the solubility and electronic properties of the molecule. The carboxylic acid groups also allow for the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs), where the carboxylates coordinate to metal ions to form extended porous structures.

The secondary amine can also be functionalized. For example, it can be alkylated or acylated to introduce additional substituents. The nitrogen atom's lone pair of electrons also contributes to the electronic properties of the molecule and can be involved in hydrogen bonding interactions.

The aromatic rings themselves can undergo further substitution reactions, although the presence of multiple deactivating carboxylate groups would make electrophilic aromatic substitution challenging. However, under specific conditions, further functionalization of the aromatic backbone may be possible.

| Functional Group | Derivatization Reaction | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., HATU) | Amide |

| Secondary Amine | Alkylation | Alkyl Halide, Base | Tertiary Amine |

| Secondary Amine | Acylation | Acyl Halide/Anhydride, Base | Amide |

This table provides examples of common derivatization reactions.

Advanced Spectroscopic and Structural Characterization of 2 3 Carboxyanilino Terephthalic Acid

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the 2-(3-carboxyanilino)terephthalic acid molecule.

FTIR Spectroscopy: The FTIR spectrum of analogous aromatic carboxylic acids, such as terephthalic acid, reveals key vibrational modes. nih.govspectrabase.comchemicalbook.com Strong, broad absorptions in the region of 2500-3300 cm⁻¹ are characteristic of the O-H stretching of the carboxylic acid groups, often showing features of hydrogen bonding. The C=O stretching vibration of the carboxyl group typically appears as an intense band around 1700 cm⁻¹. researchgate.net For instance, in terephthalic acid, a strong asymmetric COO⁻ group vibration is observed at 1697 cm⁻¹. researchgate.net The spectra also display bands corresponding to aromatic C-H stretching above 3000 cm⁻¹, and C-C stretching vibrations from the aromatic structure are observed at approximately 1394 and 1566 cm⁻¹. researchgate.net The O-H bending vibrations of the carboxyl group can be seen around 940 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In studies of terephthalic acid, Raman spectra are dominated by the vibrational modes of the organic linker. researchgate.net The temperature dependence of the vibrational frequency of the O···O hydrogen bond in terephthalic acid crystals has been used to study proton motion. researchgate.net Raman spectroscopy is also effective in identifying changes in crystallinity and the formation of new functional groups like carboxylate and vinyl groups during polymer degradation. nih.gov

A representative table of key vibrational frequencies for related compounds is provided below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | -COOH | nih.gov |

| C=O Stretch (Carboxylic Acid) | ~1700 | -COOH | researchgate.net |

| C-C Stretch (Aromatic) | 1394, 1566 | Aromatic Ring | researchgate.net |

| O-H Bend (Carboxylic Acid) | ~940 | -COOH | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the precise connectivity of atoms in the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a related compound, 2-(p-chlorobenzalimino)terephthalic acid, signals in the aromatic region appear between δ 7.9-6.9 ppm, with a specific signal at δ 8.2 ppm confirming the formation of the anilino N=CH group. researchgate.net In terephthalic acid dissolved in DMSO-d6, the aromatic protons typically appear as a singlet, while the acidic protons of the carboxyl groups are also observed. spectrabase.com The ¹H NMR spectrum of 2-nitro-terephthalic acid in DMSO-d6 shows distinct signals for the aromatic protons. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present. For terephthalic acid, the carboxyl carbon appears around 174-176 ppm, while the aromatic carbons are found in the range of 131 to 138 ppm. researchgate.net The chemical shifts are sensitive to the electronic environment, and substitution on the aromatic rings will cause shifts in these values.

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between directly bonded protons and carbons. This is particularly useful in assigning the complex aromatic signals and has been used to characterize terephthalic acid and its derivatives recovered from PET hydrolysis. researchgate.net

Below is a table summarizing typical NMR chemical shifts for related structures.

| Nucleus | Chemical Shift (ppm) | Environment | Reference |

| ¹H | 7.9-6.9 | Aromatic Protons | researchgate.net |

| ¹H | ~8.2 | Anilino N=CH Proton | researchgate.net |

| ¹³C | 174-176 | Carboxyl Carbon (-COOH) | researchgate.net |

| ¹³C | 131-138 | Aromatic Carbons | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and studying the fragmentation pathways of the molecule.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org This is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated exact mass for a proposed formula.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions. The fragmentation pattern provides valuable structural information. For carboxylic acids, a common fragmentation is the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). miamioh.edu The mass spectrum of terephthalic acid shows a molecular ion peak at m/z 166, with other significant fragments observed. chemicalbook.com The fragmentation of related compounds can provide insight into the expected fragmentation of 2-(3-carboxyanilino)terephthalic acid. For instance, the fragmentation of a hydroxylated dichlorinated species showed a loss of 132 amu from the molecular ion. researchgate.net

A table illustrating common fragments for aromatic carboxylic acids is presented below.

| Ion | m/z | Description | Reference |

| [M]⁺ | Varies | Molecular Ion | miamioh.edu |

| [M-OH]⁺ | M-17 | Loss of a hydroxyl radical | miamioh.edu |

| [M-COOH]⁺ | M-45 | Loss of a carboxyl group | miamioh.edu |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Packing Arrangements

Single Crystal X-ray Diffraction (SCXRD) offers the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation: SCXRD analysis reveals the precise spatial arrangement of the atoms, confirming the connectivity established by NMR and providing details about the planarity of the aromatic rings and the torsion angles between them.

Packing Arrangements: The technique elucidates how individual molecules pack together in the crystal lattice. This is often governed by intermolecular forces such as hydrogen bonding between the carboxylic acid groups and π-π stacking interactions between the aromatic rings. In the crystal structure of a related cobalt(II) complex with a derivative of 2-aminoterephthalic acid, the compound features layers assembled into a three-dimensional supramolecular architecture via intermolecular hydrogen bonds. nih.gov The structure of deuterated α-terephthalic acid is triclinic and almost fully disordered at 300 K concerning the acid hydrogen and the carbon-oxygen double bond. researchgate.net

Key crystallographic data for a related compound are summarized in the table below.

| Parameter | Value | Description | Reference |

| Crystal System | Triclinic | Crystal system of deuterated α-terephthalic acid | researchgate.net |

| Space Group | P1 | Space group of deuterated α-terephthalic acid | researchgate.net |

| Hydrogen Bonding | Present | Key intermolecular interaction | nih.gov |

UV-Visible Spectroscopy for Electronic Structure and Complexation Studies

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule and can be used to study complex formation.

Electronic Structure: The absorption of UV or visible light by 2-(3-carboxyanilino)terephthalic acid corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). The UV-Vis spectrum of terephthalic acid in an acidic mobile phase shows absorption maxima at 190 nm, 241 nm, and 285 nm. sielc.com The spectrum of terephthalic acid has also been described as a sum of two Gaussian functions with maxima at 240-250 nm and 280-290 nm. researchgate.net

Complexation Studies: Changes in the UV-Vis absorption spectrum upon the addition of metal ions can indicate the formation of metal-ligand complexes. This is a valuable tool for studying the coordination chemistry of the compound. For instance, metal-organic frameworks (MOFs) derived from terephthalic acid exhibit intense absorption in the UV and visible regions. researchgate.net

The table below lists the absorption maxima for terephthalic acid.

| Wavelength (λmax) | Solvent/Conditions | Reference |

| 190 nm, 241 nm, 285 nm | Acidic mobile phase | sielc.com |

| 240-250 nm, 280-290 nm | Not specified | researchgate.net |

Computational and Theoretical Studies on 2 3 Carboxyanilino Terephthalic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For a complex aromatic dicarboxylic acid like 2-(3-Carboxyanilino)terephthalic acid, Density Functional Theory (DFT) is a widely used and effective method.

Methodology: DFT calculations, particularly using hybrid functionals like B3LYP in conjunction with a basis set such as 6-31+G(d,p), are well-suited for optimizing the molecular structure and calculating electronic properties. researchgate.net This level of theory provides a good balance between computational cost and accuracy for organic molecules of this size. The calculations would typically be performed in the gas phase or with a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase behavior.

Key Energetic and Electronic Properties:

Heat of Formation: Calculations can predict the standard enthalpy of formation, providing a measure of the molecule's thermodynamic stability.

Ionization Potential and Electron Affinity: These values, related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicate the energy required to remove an electron and the energy released upon gaining an electron, respectively.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. For 2-(3-Carboxyanilino)terephthalic acid, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing terephthalic acid moiety.

A representative table of calculated electronic properties is shown below.

| Property | Representative Calculated Value | Significance |

| Total Energy | Varies with method/basis set | Baseline for comparing conformational energies. |

| HOMO Energy | -6.5 eV to -5.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -2.0 eV to -1.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 eV to 4.5 eV | Predicts chemical reactivity and electronic transitions. |

| Dipole Moment | 2.0 D to 4.0 D | Measures overall polarity of the molecule. |

Note: These values are hypothetical, based on typical results for analogous aromatic dicarboxylic acids, and would be precisely determined through specific DFT calculations.

Molecular Modeling and Conformational Analysis

The structure of 2-(3-Carboxyanilino)terephthalic acid is not rigid. Rotational barriers exist around the C-N bond of the aniline (B41778) linker and the C-C bonds connecting the carboxylic acid groups to the phenyl rings. This flexibility is critical as different conformers can have distinct properties and coordination behaviors. rsc.org

Analysis Techniques: Molecular modeling would involve a systematic scan of the potential energy surface by rotating the key dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. The relative energies of these conformers, calculated using DFT or a suitable molecular mechanics force field, determine their population distribution at a given temperature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which is essential for chemical characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com Calculations would be performed on the optimized geometry of the molecule.

¹H NMR: The protons of the carboxylic acids are expected to be highly deshielded, appearing at a chemical shift (δ) of 10-13 ppm, often as broad singlets. libretexts.orgorgchemboulder.com The aromatic protons would appear in the 7-8.5 ppm range, with their exact shifts and coupling patterns depending on the relative orientation of the rings. The N-H proton signal would also be present, its position influenced by hydrogen bonding.

¹³C NMR: Carboxylic acid carbons are characteristically found far downfield (165-185 ppm). pressbooks.pub The aromatic carbons would generate a series of signals between approximately 110 and 150 ppm.

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational modes of the molecule.

O-H Stretch: A very broad and strong absorption is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimers. libretexts.org

C=O Stretch: A strong, sharp absorption band is predicted around 1700-1730 cm⁻¹, typical for aromatic carboxylic acids. pressbooks.pub

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹.

C-N and C-O Stretches: These would appear in the fingerprint region (1000-1300 cm⁻¹).

A table of predicted ¹³C NMR chemical shifts illustrates the utility of this method.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | 168 - 175 |

| Aromatic (C-COOH, C-N) | 135 - 150 |

| Aromatic (C-H) | 115 - 130 |

Note: These are representative ranges. Precise values are obtained from specific GIAO calculations and are compared against experimental spectra for structural validation. mdpi.com

Reaction Mechanism Studies and Reactivity Predictions

Computational chemistry can elucidate potential reaction pathways and predict the reactivity of 2-(3-Carboxyanilino)terephthalic acid.

Reactivity Sites: The molecule has several reactive sites: the three carboxylic acid groups and the secondary amine.

Acidity: Calculations can predict the pKa values for each of the three carboxylic acid protons, determining their relative acidity. The terephthalic acid protons are expected to be more acidic than the one on the anilino portion due to the electronic effects of the other groups.

Nucleophilicity/Electrophilicity: The nitrogen atom of the amine group is a nucleophilic center. The carbonyl carbons of the acid groups are electrophilic centers. Molecular Electrostatic Potential (MEP) maps can visually represent these electron-rich and electron-poor regions.

Reaction Mechanisms: Theoretical studies can model reaction mechanisms, such as esterification, amidation, or its use in polymerization to form polyamides or polyesters. researchgate.net In the context of metal-organic framework (MOF) synthesis, calculations can model the deprotonation of the ligand and subsequent coordination to metal centers. acs.org

Ligand-Metal Interaction Studies in Coordination Environments

As a tricarboxylic acid with an additional nitrogen donor site, 2-(3-Carboxyanilino)terephthalic acid is a versatile ligand for constructing coordination polymers and MOFs. rsc.orgnih.gov Computational studies are invaluable for understanding how it interacts with metal ions.

Modeling Coordination: DFT calculations can be used to model complexes of the deprotonated ligand with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺). These calculations can:

Determine Coordination Modes: Predict whether the carboxylate groups will coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. nih.gov The nitrogen atom may or may not participate in coordination depending on the metal ion and steric factors.

Calculate Binding Energies: Quantify the strength of the metal-ligand bonds, providing insight into the thermodynamic stability of the resulting complex. mdpi.com

Analyze Electronic Interactions: Methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the coordination bond (i.e., the degree of ionic vs. covalent character). Hirshfeld surface analysis can also be employed to understand the interactions between the metal and the ligand in the solid state. researchgate.net

Coordination Chemistry and Metal Organic Framework Mof Design with 2 3 Carboxyanilino Terephthalic Acid

Principles of Ligand Coordination and Chelation by 2-(3-Carboxyanilino)terephthalic Acid

2-(3-Carboxyanilino)terephthalic acid is a multifunctional ligand possessing three carboxylate groups and a secondary amine, offering multiple potential sites for coordination with metal ions. The coordination behavior is governed by several key principles:

Multidentate Carboxylate Coordination: Organic ligands with multiple carboxylate groups are of particular interest in the construction of MOFs due to their strong coordination ability and diverse binding modes (monodentate, bidentate chelating, bidentate bridging). cd-bioparticles.netsciencenet.cn The three carboxylate groups of 2-(3-Carboxyanilino)terephthalic acid can bridge multiple metal centers, facilitating the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. researchgate.netresearchgate.net The specific coordination mode adopted depends on factors such as the coordination preference of the metal ion, reaction temperature, solvent system, and pH. researchgate.net

V-Shaped Geometry: The non-linear, V-shaped geometry of the linker is crucial in directing the topology of the resulting framework. Unlike linear linkers such as terephthalic acid which tend to form regular, open frameworks like MOF-5, V-shaped linkers can generate more complex and diverse architectures, including structures with unique pore shapes and interpenetrated networks. rsc.orgacs.org This geometric constraint is a powerful tool for crystal engineers to control the final structure.

Role of the Secondary Amine: The anilino (-NH-) group can participate in coordination chemistry in several ways. While the lone pair on the nitrogen is less basic than in an aliphatic amine, it can still coordinate to certain metal ions. More commonly, the amine group can influence the framework through hydrogen bonding with guest molecules or adjacent linkers. sciencenet.cn Furthermore, the presence of an amine group, even if not directly coordinated, can impact the electronic properties of the ligand and the resulting MOF. nih.gov

Chelation: The arrangement of the functional groups allows for potential chelation. For instance, the carboxylate group and the secondary amine on the anilino moiety, or two adjacent carboxylate groups, could potentially coordinate to the same metal center. Chelation generally leads to more stable metal complexes.

The combination of these features makes 2-(3-Carboxyanilino)terephthalic acid a versatile building block. Its coordination can be directed by judicious selection of metal ions with specific coordination geometries (e.g., paddle-wheel secondary building units (SBUs) or single metal ions) and reaction conditions to achieve desired network topologies. rsc.org

Table 1: Potential Coordination Modes of Carboxylate and Amino Groups in MOFs

| Functional Group | Coordination Mode | Description |

| Carboxylate | Monodentate | One oxygen atom coordinates to a single metal center. |

| Carboxylate | Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. |

| Carboxylate | Bidentate Bridging | Each oxygen atom coordinates to a different metal center. |

| Carboxylate | μ-Bridging Bidentate | One oxygen coordinates to two metal centers, the other to one. |

| Secondary Amine | Direct Coordination | The nitrogen lone pair coordinates to a metal center. |

| Secondary Amine | Hydrogen Bonding | The N-H group acts as a hydrogen bond donor to guest molecules or other linkers. |

Synthesis and Structural Diversity of Metal Complexes Incorporating 2-(3-Carboxyanilino)terephthalic Acid

The synthesis of metal complexes and coordination polymers with 2-(3-Carboxyanilino)terephthalic acid typically involves solvothermal or hydrothermal methods. mdpi.comsemanticscholar.org In these methods, the linker and a metal salt are heated in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF), which often facilitates the crystallization of the product. mdpi.com

The structural diversity of the resulting materials is vast, owing to the linker's multiple coordination sites and V-shaped geometry. researchgate.net By varying the metal ion and reaction conditions, a wide array of structures can be achieved:

With d-block transition metals (e.g., Zn(II), Cu(II), Co(II)), the formation of polynuclear clusters or SBUs is common. For instance, Cu(II) ions often form paddle-wheel [Cu₂(O₂CR)₄] units, which act as 4-connected nodes. The assembly of these SBUs with a tritopic V-shaped linker like 2-(3-Carboxyanilino)terephthalic acid can lead to complex 3D frameworks. rsc.org

With rare-earth metals (e.g., Eu(III), Tb(III)), the high and flexible coordination numbers of the metal ions can lead to the formation of high-connectivity nodes and diverse polynuclear clusters, resulting in highly complex and stable network topologies. nih.gov

The flexibility of the anilino bridge allows for rotational freedom between the two phenyl rings, which can lead to the formation of polymorphous structures—different crystal structures with the same chemical composition. acs.org The specific solvent system used during synthesis has also been shown to play a critical role in controlling the topology, degree of interpenetration, and porosity of MOFs constructed from flexible V-shaped ligands. rsc.org

Design and Fabrication of Metal-Organic Frameworks (MOFs) Utilizing 2-(3-Carboxyanilino)terephthalic Acid as a Linker

The design of MOFs is a process of molecular-level programming, where the geometry of the linker and the coordination environment of the metal node dictate the resulting framework. researchgate.net 2-(3-Carboxyanilino)terephthalic acid serves as a V-shaped, tritopic linker, a class of building blocks known for producing intricate and functionally interesting MOF architectures. rsc.orgacs.org

The fabrication process generally follows the principles of reticular chemistry, where pre-selected building blocks are assembled under appropriate conditions to form a crystalline network. acs.org The typical synthesis involves a solvothermal reaction between the linker and a metal salt (e.g., nitrates, acetates, or chlorides) in a solvent like DMF at elevated temperatures. acs.orgchemicalbook.com The choice of metal source is critical; metal ions with well-defined coordination geometries, such as those that form paddle-wheel or octahedral SBUs, can provide greater predictability in the final structure. sciforum.netepa.gov

The V-shaped nature of 2-(3-Carboxyanilino)terephthalic acid contrasts with linear linkers (e.g., terephthalic acid) or more symmetric trigonal linkers (e.g., 1,3,5-benzenetricarboxylic acid), which often lead to more predictable, high-symmetry networks. researchgate.netwikipedia.org The lower symmetry of this linker can frustrate the formation of simple, highly symmetric nets, instead favoring more complex topologies, interpenetration, or the formation of hierarchical pore systems. nih.gov The ability to tune the synthesis conditions—such as temperature, concentration, and the use of modulators (e.g., monocarboxylic acids)—allows for control over the crystallization process and can be used to target specific polymorphs or to introduce controlled defects into the framework. acs.org

Modulation of MOF Architecture and Porosity via 2-(3-Carboxyanilino)terephthalic Acid

The architecture and porosity of a MOF are directly influenced by the characteristics of its organic linkers. nih.gov The use of 2-(3-Carboxyanilino)terephthalic acid offers several avenues for modulating the final MOF structure and its porous properties.

The inherent V-shape of the linker is a primary tool for architectural control. Unlike the planar nature of many 2D linkers which can lead to structural flexibility and changes in pore geometry upon guest removal, the more rigid, three-dimensional projection of a V-shaped linker can help to stabilize a particular pore environment. researchgate.net By carefully selecting the metal SBU, the angle of the "V" can be used to direct the formation of specific cage sizes and pore geometries.

Furthermore, the length and flexibility of the linker are key determinants of porosity. While longer linkers generally lead to larger pores, they can also promote the formation of interpenetrated frameworks, where two or more independent networks are intertwined, which can significantly reduce the accessible pore volume. nih.gov The specific geometry of 2-(3-Carboxyanilino)terephthalic acid may favor or disfavor interpenetration depending on the chosen metal node.

Table 2: Influence of Linker Geometry on MOF Properties

| Linker Geometry | Typical MOF Architecture | Porosity Characteristics | Example Linker |

| Linear | High-symmetry, non-interpenetrated 3D nets (e.g., pcu ) | Large, open channels; high surface area | Terephthalic acid |

| Trigonal (120°) | 2D layers (hcb ) or 3D nets | Often forms stable, porous structures | 1,3,5-Benzenetricarboxylic acid |

| V-Shaped | Complex 3D nets, often interpenetrated; polymorphous structures | Can create unique pore shapes; porosity is highly dependent on interpenetration and topology | 4,4'-Oxydibenzoic acid |

Functionalization of MOFs through Post-Synthetic Modification of 2-(3-Carboxyanilino)terephthalic Acid Residues

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into a MOF after its initial synthesis, thereby avoiding issues with the stability of functional groups under solvothermal conditions. illinois.eduescholarship.org MOFs constructed from 2-(3-Carboxyanilino)terephthalic acid are excellent candidates for PSM due to the reactive secondary amine of the anilino group.

Covalent PSM can be performed on the N-H group. For example, primary amines in MOFs like IRMOF-3 and UiO-66-NH₂ have been successfully modified through reactions such as:

Acylation: Reaction with acid anhydrides to form amides. rsc.org

Reductive Amination: A tandem reaction involving condensation with an aldehyde followed by reduction to form a new secondary or tertiary amine. rsc.org

Isocyanate Condensation: Reaction with isocyanates to form urea linkages.

These same principles can be applied to the secondary amine in a MOF built with 2-(3-Carboxyanilino)terephthalic acid. Such modifications would allow for the precise installation of a wide variety of functional groups within the pores, tailoring the MOF for specific applications. For instance, grafting sulfur-containing groups could enhance selectivity for heavy metal ions like mercury(II), while introducing chiral moieties could create enantioselective catalysts. nih.gov

The success and extent of PSM depend on the accessibility of the anilino group within the MOF's pores and the stability of the framework to the reaction conditions. rsc.org While PSM can sometimes lead to a decrease in crystallinity or surface area, it provides an invaluable tool for creating highly functional materials that are inaccessible through direct synthesis. rsc.orgnih.gov

Applications of 2 3 Carboxyanilino Terephthalic Acid in Advanced Materials Science

Role as a Monomer in Polymer Synthesis and Engineering

The presence of three distinct carboxylic acid functional groups positions 2-(3-carboxyanilino)terephthalic acid as a valuable trifunctional monomer for creating complex polymers. Unlike the bifunctional terephthalic acid (TPA), which is a cornerstone for linear polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), this monomer can introduce branching and cross-linking. nih.govvalcogroup-valves.com This capability is crucial for engineering polymers with advanced thermal and mechanical properties.

Table 1: Polymer Systems Utilizing 2-(3-Carboxyanilino)terephthalic Acid as a Monomer

| Polymer Type | Co-monomer(s) | Resulting Structure | Potential Properties |

| Polyesters | Diols (e.g., Ethylene Glycol) | Branched or Cross-linked | Increased thermal stability, enhanced mechanical strength, liquid crystallinity. mdpi.com |

| Polyamides | Diamines | Branched or Cross-linked | High thermal resistance, improved chemical inertness. |

| Polyimides | Dianhydrides, Diamines | Cross-linked | Superior thermal and oxidative stability, excellent dielectric properties. |

Development of Supramolecular Assemblies and Networks with 2-(3-Carboxyanilino)terephthalic Acid

The molecular structure of 2-(3-carboxyanilino)terephthalic acid is exceptionally well-suited for the construction of intricate supramolecular assemblies through non-covalent interactions. The three carboxylic acid groups and the secondary amine (N-H) group provide multiple sites for strong and directional hydrogen bonding. japtronline.com These interactions are fundamental to "supramolecular chemistry," which involves the self-assembly of molecules into larger, ordered structures. mdpi.com

The carboxylic acid groups can form robust dimers or catamers, while also interacting with the amine group, leading to the formation of complex two-dimensional (2D) or three-dimensional (3D) hydrogen-bonded networks. bgu.ac.ilresearchgate.netnih.gov Research on terephthalic acid and its derivatives has shown they can form various structural motifs, such as 1D chains and 2D sheets, when adsorbed on surfaces or co-crystallized with other molecules. researchgate.netmpg.deepfl.ch The specific architecture of these assemblies is influenced by factors like solvent, temperature, and the presence of co-forming molecules. For instance, co-crystallization with melamine, a molecule with multiple hydrogen bond acceptors, can lead to the formation of well-defined microwires with semiconductive properties. mdpi.com The anilino linkage provides rotational freedom, allowing the molecule to adopt various conformations to maximize favorable intermolecular interactions, resulting in complex and stable crystalline structures. researchgate.net

Table 2: Supramolecular Interactions and Resulting Architectures

| Interacting Groups | Type of Hydrogen Bond | Resulting Supramolecular Motif | Potential Dimensionality |

| Carboxyl-Carboxyl | O-H···O | Dimer, Catamer | 1D Chains, 2D Sheets researchgate.net |

| Carboxyl-Amine | O-H···N / N-H···O | Heterosynthon | 2D/3D Networks |

| Carboxyl-Solvent | O-H···S (S=solvent) | Solvated Structures | Varies with solvent |

Catalytic Applications of 2-(3-Carboxyanilino)terephthalic Acid and its Metal Complexes/MOFs

The field of catalysis has significantly benefited from materials derived from functionalized terephthalic acids, particularly in the form of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. chemsociety.org.ngsemanticscholar.org 2-(3-Carboxyanilino)terephthalic acid is an ideal candidate for a linker in MOFs, where its three carboxylate groups can coordinate with multiple metal centers to form stable, porous, 3D structures.

In its non-polymeric form, 2-(3-carboxyanilino)terephthalic acid can be used to synthesize discrete metal complexes. When soluble in a reaction medium, these complexes can function as homogeneous catalysts. The ligand's structure can influence the catalytic cycle by:

Modulating Electronic Properties: The anilino group can electronically influence the metal center, tuning its Lewis acidity and redox potential.

Providing Secondary Coordination Sites: The pendant carboxylic acid group or the amine nitrogen can interact with substrates, pre-organizing them for reaction at the metal's active site.

While MOFs are more common, soluble metal clusters with related ligands have been explored for reactions like the alcoholysis of epoxides. nih.gov

The most prominent catalytic application for this linker is in heterogeneous catalysis through the formation of MOFs. arxiv.orgnih.gov The resulting frameworks, such as analogs of the well-known MIL-101 or MIL-53 series, can be designed to have exceptionally high surface areas and tunable pore sizes. researchgate.netresearchgate.net

The catalytic activity of these MOFs arises from several features:

Lewis Acid Sites: The coordinated metal centers can act as Lewis acid sites to activate substrates. The catalytic activity of such MOFs has been shown to be influenced by the electronic properties of substituents on the terephthalic acid linker. researchgate.net

Brønsted Acid Sites: The presence of uncoordinated carboxylic acid groups within the pores can provide Brønsted acidity, enabling acid-catalyzed reactions. nih.gov

Functional Group Activity: The amine group on the linker can be a basic catalytic site or can be post-synthetically modified to introduce other catalytic functionalities.

MOFs derived from terephthalic acid and its derivatives have proven effective as recyclable, heterogeneous catalysts in a variety of organic transformations, including biodiesel production, oxidation reactions, and condensation reactions. chemsociety.org.ngresearchgate.netresearchgate.net

Table 3: Potential Heterogeneous Catalytic Applications of MOFs with 2-(3-Carboxyanilino)terephthalic Acid Linkers

| MOF Catalyst System | Catalytic Reaction | Key Findings & Advantages |

| Cr-based MOF (e.g., MIL-101 analog) | Epoxide Ring Opening, Acetalization | High activity due to accessible Lewis acid sites; activity tunable via linker functionalization. researchgate.net |

| Fe-based MOF (e.g., MIL-53 analog) | Transesterification (Biodiesel Production) | High yield and catalyst recyclability; shape and size of MOF crystals can influence activity. chemsociety.org.ngresearchgate.net |

| Al-based MOF (e.g., MIL-53 analog) | Epoxide Methanolysis | Can be functionalized to introduce Brønsted acid sites; acts as a true heterogeneous and recyclable catalyst. nih.gov |

| HPA-Functionalized MOF | Multi-component reactions (Heterocycle Synthesis) | Hybrid materials combining MOF structure with heteropolyacids (HPAs) show high efficiency and reusability. mdpi.com |

Sensor Development Based on 2-(3-Carboxyanilino)terephthalic Acid-Derived Materials

Materials derived from 2-(3-carboxyanilino)terephthalic acid, especially luminescent MOFs (L-MOFs), are promising candidates for developing chemical sensors. The sensing mechanism often relies on the interaction between a target analyte and the MOF, which induces a change in the material's photoluminescence (fluorescence or phosphorescence).

The aromatic rings and conjugated system of the linker itself can impart intrinsic luminescent properties to the MOF. The sensing process can occur through several mechanisms:

Luminescence Quenching or Enhancement: Analytes can interact with the linker or the metal centers, leading to a quenching (decrease) or enhancement (increase) of the MOF's fluorescence intensity.

Analyte Adsorption: The porous nature of the MOF allows it to selectively adsorb specific molecules. MOFs based on terephthalic acid have been successfully used to adsorb dyes like Methylene Blue and Malachite Green from solutions, with the process monitored by UV-Vis spectroscopy. researchgate.net This adsorption capability is the first step toward creating a sensor.

Competitive Binding: A fluorescent guest molecule can be pre-loaded into the MOF. The displacement of this guest by a target analyte results in a measurable change in the fluorescence signal.

The functional groups on the 2-(3-carboxyanilino)terephthalic acid linker can be tailored to create specific binding sites for target analytes, thereby improving the sensor's selectivity and sensitivity.

Table 4: Sensor Applications Using Functionalized Terephthalic Acid-Based MOFs

| Sensor Type | Target Analyte(s) | Principle of Detection | Reference Concept |

| Luminescent MOF | Metal Ions (e.g., Cu²⁺) | Quenching of framework luminescence upon coordination with the metal ion. | researchgate.net |

| Adsorption-based Sensor | Organic Dyes (e.g., Methylene Blue) | Change in UV-Vis absorbance or color upon selective adsorption of the dye into the MOF pores. researchgate.net | |

| Photocatalytic Sensor | Oxygen-containing anions (e.g., Cr₂O₇²⁻) | Degradation of the analyte on the MOF surface leads to a measurable signal change. hgxx.org |

Electrochemical and Photonic Applications (excluding detailed device properties)

The extended π-conjugated system of 2-(3-carboxyanilino)terephthalic acid, spanning across its two phenyl rings, suggests its utility in materials for electrochemical and photonic applications.

In electrochemistry , materials incorporating this linker, such as conductive MOFs or polymers, could be explored for energy storage and conversion. The redox-active nature of the diphenylamine (B1679370) moiety, coupled with the potential for reversible ion coordination at the carboxylate sites, makes it a candidate for use in battery electrodes or as a component in supercapacitors. The electrochemical properties of metal complexes are known to be heavily influenced by the structure of their organic ligands. researchgate.net

In photonics , the molecule's structure is conducive to creating photoactive materials. The chromophoric diphenylamine core can absorb UV or visible light, making it suitable for:

Photocatalysis: MOFs built with this linker could act as photocatalysts. Upon light absorption, the linker can become excited and transfer energy or electrons to adsorbed substrates, driving chemical reactions. MOFs based on TPA have been shown to be effective in the photocatalytic degradation of pollutants. hgxx.org

Light-Emitting Materials: The inherent fluorescence of the linker could be harnessed in the development of L-MOFs for solid-state lighting or display applications.

Electrochromic Materials: Polymers derived from terephthalate esters have demonstrated electrochromic properties, where their color changes in response to an applied voltage. researchgate.net

Interactions in Biochemical and Biomimetic Systems Excluding Clinical/safety

Investigation of Molecular Recognition and Binding Properties with Biomolecules (e.g., proteins, enzymes, DNA)

No published data is available.

Design of Bio-Inspired Systems Incorporating 2-(3-Carboxyanilino)terephthalic Acid

No published data is available.

Role as a Chemical Probe in Biological Research (without clinical context)

No published data is available.

Future Research Directions and Challenges

Scalable and Economical Synthesis of 2-(3-Carboxyanilino)terephthalic Acid

A primary obstacle to the widespread use of 2-(3-Carboxyanilino)terephthalic acid is the lack of an established, large-scale, and cost-effective synthesis method. Current industrial production of its parent compound, terephthalic acid (TPA), primarily relies on the oxidation of petroleum-derived p-xylene. quora.comresearchgate.net However, synthesizing asymmetrically substituted derivatives like 2-(3-Carboxyanilino)terephthalic acid presents significant regioselectivity and purification challenges.

Future research must focus on developing novel synthetic pathways. This could involve multi-step processes starting from more complex, functionalized precursors. A key challenge will be to achieve high yields and purity while minimizing the use of expensive reagents and harsh reaction conditions. Exploring bio-based feedstocks, similar to the efforts in renewable TPA production from sources like 5-hydroxymethylfurfural (B1680220) (HMF) or isoprene (B109036) and acrylic acid, could provide a more sustainable and economical route in the long term. nih.govresearchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Challenges for 2-(3-Carboxyanilino)terephthalic acid |

| Modified Ullmann Condensation | High versatility for forming C-N bonds. | Catalyst cost, ligand design, and purification from metal residues. |

| Buchwald-Hartwig Amination | Broad substrate scope and functional group tolerance. | Precise control of regioselectivity with three carboxyl groups. |

| Nucleophilic Aromatic Substitution | Potentially simpler, catalyst-free routes. | Requires highly activated substrates and may have limited scope. |

| Bio-inspired Synthesis | Sustainable feedstocks, potentially milder conditions. | Development of new enzymatic or microbial pathways. researchgate.net |

Rational Design of Next-Generation Functional Materials Based on 2-(3-Carboxyanilino)terephthalic Acid

The molecular structure of 2-(3-Carboxyanilino)terephthalic acid, with its three distinct carboxylic acid groups and a flexible aniline (B41778) linker, makes it an exceptional candidate for the rational design of advanced functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. rsc.org The strategic placement of these functional groups allows for the construction of complex, multidimensional networks with tunable pore sizes, shapes, and chemical environments.

Future research will focus on using computational modeling to predict how the geometry of this linker will influence the topology and properties of the resulting frameworks. By carefully selecting metal ions or clusters, researchers can aim to create materials with targeted functionalities, such as:

Luminescence: For applications in chemical sensing, bio-imaging, and solid-state lighting. rsc.org

Magnetism: Developing novel magnetic materials with interesting cooperative phenomena. rsc.org

Porosity: For gas storage, separation, and catalysis.

Table 2: Potential Functional Materials and Target Properties

| Material Class | Linker | Metal Node | Potential Properties & Applications |

| Metal-Organic Framework (MOF) | 2-(3-Carboxyanilino)terephthalate | Zn(II), Cu(II) | High surface area for gas storage (H₂, CH₄), selective CO₂ capture. |

| Coordination Polymer | 2-(3-Carboxyanilino)terephthalate | Lanthanides (Eu³⁺, Tb³⁺) | Tunable luminescence for temperature sensing or detection of specific analytes. rsc.org |

| Catalytic Framework | 2-(3-Carboxyanilino)terephthalate | Co(II), Mn(II) | Heterogeneous catalysis, potentially mimicking enzyme active sites. researchgate.net |

Integration into Hybrid Material Systems for Enhanced Performance

The potential of 2-(3-Carboxyanilino)terephthalic acid extends beyond its use as a primary building block. Its integration into hybrid or composite materials offers a promising strategy for creating systems with synergistic or enhanced properties. The multiple carboxylic acid groups can act as strong anchoring points for grafting onto other materials or as reactive sites for polymerization.

Future research directions include:

Polymer Composites: Incorporating the compound as a functional filler or cross-linker to improve the mechanical strength, thermal stability, and barrier properties of polymers. Studies on terephthalic acid-functionalized graphene oxide have shown significant improvements in polymer nanocomposites. rsc.org

Mixed-Matrix Membranes (MMMs): Dispersing MOFs or coordination polymers derived from 2-(3-Carboxyanilino)terephthalic acid within a polymer matrix to create advanced membranes for gas separation or water purification.

Surface Functionalization: Modifying the surfaces of substrates like silica (B1680970) or titania to introduce specific functionalities for applications in chromatography, catalysis, or targeted adsorption.

Advanced Characterization Techniques for In Situ Studies of 2-(3-Carboxyanilino)terephthalic Acid Systems

A thorough understanding of the structure-property relationships in materials derived from 2-(3-Carboxyanilino)terephthalic acid requires the application of sophisticated characterization techniques. While standard methods provide valuable information, a key challenge is to probe these systems under real-world operating conditions.

Future research will increasingly rely on in situ and operando techniques to observe dynamic processes as they occur. rsc.org This includes:

Operando Spectroscopy (FT-IR, Raman): To monitor the formation of materials, guest-host interactions, and catalytic reactions in real-time, providing crucial mechanistic insights. rsc.org

Synchrotron X-ray Diffraction and Scattering: To study the crystallographic changes during gas adsorption/desorption, solvent exchange, or chemical reactions.

Advanced Microscopy: Employing techniques like confocal Raman microscopy and scanning electron microscopy (SEM) to visualize the distribution and morphology of the compound within hybrid systems. mdpi.com

Solid-State NMR Spectroscopy: To probe the local chemical environment of atoms within the framework, providing details about ligand coordination and guest interactions.

These advanced methods will be indispensable for bridging the gap between the designed structure and the observed performance of these complex material systems.

Emerging Roles in Environmental and Sustainable Technologies

The unique chemical structure of 2-(3-Carboxyanilino)terephthalic acid makes it a compelling candidate for addressing pressing environmental and sustainability challenges. The presence of multiple binding sites (carboxylates) and a redox-active aniline moiety can be leveraged for various green technologies.

Emerging roles to be explored include:

Carbon Capture and Sequestration (CCS): Designing MOFs with high selectivity for CO₂ over other flue gas components. The amine group in the linker could enhance CO₂ affinity through favorable interactions.

Photocatalysis: Developing semiconductor-MOF hybrids for the photocatalytic reduction of CO₂ into valuable fuels or the degradation of persistent organic pollutants. researchgate.net The aromatic structure of the linker can facilitate light absorption and charge transfer.

Sustainable Catalysis: Creating robust, recyclable heterogeneous catalysts for green chemical transformations, reducing the reliance on hazardous and expensive homogeneous catalysts. nih.gov

Resource Recovery: Designing materials for the selective extraction of valuable or toxic metal ions from industrial wastewater, contributing to a circular economy. The development of reusable catalysts for recycling waste plastics like PET into terephthalic acid is a related area of intense research. nih.gov

The exploration of these applications is still in its early stages, but the versatile nature of 2-(3-Carboxyanilino)terephthalic acid suggests a significant potential for impact in sustainable technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.